molecular formula C10H15ClN2O2S B2443343 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide CAS No. 1016682-33-9

6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide

Cat. No. B2443343
CAS RN: 1016682-33-9
M. Wt: 262.75
InChI Key: FJGHAIYJFJOTPW-UHFFFAOYSA-N
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Description

“6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide” is a chemical compound with the CAS Number: 1016682-33-9 . It has a molecular weight of 262.76 . The IUPAC name for this compound is 6-chloro-N-(tert-pentyl)-3-pyridinesulfonamide .


Molecular Structure Analysis

The InChI code for “6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide” is 1S/C10H15ClN2O2S/c1-4-10(2,3)13-16(14,15)8-5-6-9(11)12-7-8/h5-7,13H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

It is stored at room temperature .

Scientific Research Applications

Sulfonamide Inhibitors in Therapeutic Development

Sulfonamides are a significant class of synthetic bacteriostatic antibiotics, initially used for bacterial infections treatment before the introduction of penicillin. Their application has expanded beyond antibacterial uses to include various therapeutic areas such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and notably, as antiviral and anticancer agents. The primary sulfonamide moiety is present in many clinically used drugs, indicating its importance in drug development for conditions like cancer, glaucoma, inflammation, and Alzheimer’s disease. The adaptability of sulfonamide compounds in therapeutic development showcases their potential in creating valuable drug candidates for a myriad of health conditions (Gulcin & Taslimi, 2018; Carta et al., 2012).

Environmental Impact and Degradation

Sulfonamides and related compounds have also been studied for their environmental impact, particularly in the context of polyfluoroalkyl and perfluoroalkyl substances (PFASs). These studies focus on the degradation pathways, environmental fate, and the potential toxic effects of PFASs, which include sulfonamide derivatives. Research into microbial degradation and the environmental behavior of these compounds is critical for understanding their long-term impacts and for developing strategies for pollution control and remediation (Liu & Avendaño, 2013; Wang et al., 2019).

Chemical and Medicinal Significance

Sulfonamides have a well-established role in medicinal chemistry, thanks to their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The chemical structure of sulfonamides allows for a high degree of structural diversity, facilitating the development of new therapeutic agents with varied pharmacological properties. The versatility of the sulfonamide group, including its role as a bioisostere for other functional groups, underscores its utility in drug discovery and the design of novel therapeutic agents (Azevedo-Barbosa et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2S/c1-4-10(2,3)13-16(14,15)8-5-6-9(11)12-7-8/h5-7,13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGHAIYJFJOTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NS(=O)(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide

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